molecular formula C6H6BrNO B1282132 3-Bromo-1-methylpyridin-2(1H)-one CAS No. 81971-38-2

3-Bromo-1-methylpyridin-2(1H)-one

Cat. No. B1282132
CAS RN: 81971-38-2
M. Wt: 188.02 g/mol
InChI Key: HKLQWLOMEUJSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methylpyridin-2(1H)-one, also known as 3-bromo-1-methylpyridine or 3-bromo-1-methylpyridin-2-one, is a heterocyclic organic compound with a molecular formula of C6H6BrNO. It is a colorless liquid with a boiling point of 183 °C and a melting point of -37 °C. This compound is a versatile chemical compound with a wide range of applications in organic synthesis and scientific research.

Scientific Research Applications

Ligand Discovery for Bromodomains

3-Amino-2-methylpyridine derivatives, closely related to 3-Bromo-1-methylpyridin-2(1H)-one, have been identified as ligands for the BAZ2B bromodomain. This discovery was made through automatic docking of numerous compounds, with subsequent in crystallo validation. These ligands show interaction with the ZA loop of bromodomains, indicating potential for targeted therapeutic applications (Marchand, Lolli, & Caflisch, 2016).

Synthesis of Piperazines and Lactams

Studies on the synthesis of various piperazines and lactams have utilized compounds similar to this compound. These syntheses are crucial in developing pharmaceutical compounds and can lead to enantiomerically pure forms of these substances (Micouin et al., 1994).

Novel Pyridine Derivatives via Suzuki Cross-Coupling

A study on the palladium-catalyzed Suzuki cross-coupling reaction used 5-bromo-2-methylpyridin-3-amine, a compound similar to this compound, to synthesize novel pyridine derivatives. These derivatives have potential applications in materials science, particularly as chiral dopants for liquid crystals, and also display biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Complexation Reactions and Solid State Structures

Research on the complexation reactions and solid-state structures of ligands similar to this compound, like bis(3-pyridyl)methylvinylsilane, has provided insights into metal-organic frameworks and coordination chemistry. This is significant for applications in catalysis and molecular recognition (Rani, Rao, & Singh, 2009).

Tautomeric Studies in Crystals

Investigations into the tautomeric forms of pyrimidin-4-one derivatives, closely related to this compound, within crystals have advanced our understanding of molecular behavior in solid-state forms. Such studies are crucial in pharmaceutical sciences for drug formulation and stability (Gerhardt & Bolte, 2016).

properties

IUPAC Name

3-bromo-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-8-4-2-3-5(7)6(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLQWLOMEUJSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81971-38-2
Record name 3-bromo-1-methyl-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-pyridin-2-ol (10 g, 57.47 mmol) in DMF (100 ml) at 0° C. was added NaH (60%, 2.52 g, 63.22 mmol) portionwise under argon. After 30 min methyl iodide (4.29 ml, 68.97 mmol) was added dropwise and the reaction mixture was stirred for 15 h at RT. The mixture was diluted with ethyl acetate (100 ml), washed with water (2×200 ml) and brine (100 ml), dried over Na2SO4, and evaporated under reduced pressure. The crude product was used without further purification in step 21.5).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.29 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-1H-2-pyridone (740 mg, 4.25 mmol), potassium carbonate (1.18 g, 8.5 mmol) and iodomethane (2.65 mL, 42.5 mmol) in DME (10 mL) was heated to reflux overnight. The mixture was filtered, washing with ethyl acetate and the filtrate was evaporated to dryness. The residue was purified by dry column chromatography over 27 g of silica gel, eluting with ethyl acetate to give 3-bromo-1-methyl-2-pyridone (0.63 g, 79%). LRMS (electrospray), positive ion, 188 (M+H).
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-methylpyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-methylpyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3-Bromo-1-methylpyridin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
3-Bromo-1-methylpyridin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
3-Bromo-1-methylpyridin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
3-Bromo-1-methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.